Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound of interest is a pyrazole derivative with a difluoromethyl group and an ethyl ester function, indicating its potential utility in various chemical reactions and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Although the compound is not directly mentioned, this method could potentially be adapted for its synthesis by using appropriate starting materials.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, as seen in several studies . These analyses reveal the arrangement of functional groups around the pyrazole core and the overall 3D conformation of the molecules. The presence of substituents like the difluoromethyl group can influence the electronic distribution and steric hindrance, which in turn affects the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Pyrazole derivatives are versatile in chemical reactions. They can undergo various transformations, including alkylation, acylation , cyclocondensation , and reactions with nucleophilic reagents . The specific reactivity of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate would depend on the nature of the difluoromethyl group and its influence on the reactivity of the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of electron-withdrawing groups like trifluoromethyl or difluoromethyl could affect the compound's acidity and reactivity. The ester group in the compound suggests it might have moderate solubility in organic solvents, which is typical for such esters. Spectroscopic methods like NMR, FT-IR, and mass spectrometry are commonly used to characterize these compounds .
Scientific Research Applications
Overview
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound of interest in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and the development of pharmaceuticals. Despite not finding direct studies on this specific compound, insights can be drawn from research on related pyrazole derivatives and their applications in medicinal chemistry and materials science.
Synthesis of Heterocyclic Compounds
Pyrazole derivatives, closely related to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, play a crucial role as building blocks in the synthesis of various heterocyclic compounds. The chemistry of such derivatives, including their application in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyrroles, and other cyclic compounds, demonstrates their versatility. This reactivity is exploited to create compounds with potential applications ranging from pharmaceuticals to dyes (Gomaa & Ali, 2020)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt].
Biomedical Applications
The biomedical research field has shown interest in pyrazole derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. Trifluoromethylpyrazoles, which share structural similarities with the compound , have been extensively studied for their pharmacological activities. These derivatives have shown promise as anti-inflammatory and antibacterial agents, indicating the potential medicinal applications of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (Kaur, Kumar, & Gupta, 2015)[https://consensus.app/papers/trifluoromethylpyrazoles-agents-review-kaur/f0bcb1f5f0d855f895ba0921d8afe507/?utm_source=chatgpt].
Environmental Considerations
Research into the environmental fate and biodegradability of polyfluoroalkyl chemicals, which include fluorinated pyrazoles, is critical. These studies help assess the environmental impact and safety profile of these compounds, including their potential bioaccumulation and degradation pathways (Liu & Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt].
properties
IUPAC Name |
ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-12(2)11-6(5)7(9)10/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQMVMIANXDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469916 | |
Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
141573-95-7 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141573-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141573957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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